2,2-Dicyclopropyl-2-methoxyethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,2-dicyclopropyl-2-methoxyethanamine |
InChI |
InChI=1S/C9H17NO/c1-11-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6,10H2,1H3 |
InChI Key |
HKUMZUSYXHXLTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)(C1CC1)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dicyclopropyl 2 Methoxyethan 1 Amine and Its Analogs
Direct Synthesis Approaches
Direct synthetic routes to 2,2-dicyclopropyl-2-methoxyethan-1-amine are not extensively documented in the current chemical literature. However, a hypothetical direct approach could involve a one-pot or tandem reaction sequence commencing from a readily available precursor. One such speculative pathway could begin with dicyclopropyl ketone. This could theoretically undergo a series of transformations in a single reaction vessel, such as a reductive amination coupled with a concurrent or subsequent methylation of an intermediate.
Another conceivable direct approach might involve the reaction of a suitable organometallic reagent with a functionalized acetonitrile (B52724) derivative, followed by an in-situ reduction and methylation. The feasibility of such direct methods would be highly dependent on the development of novel catalytic systems capable of overcoming the significant steric hindrance around the quaternary carbon center.
Optimization of Synthetic Pathways
For the reductive amination step, optimization would involve screening different catalysts, reducing agents, solvents, and reaction conditions (temperature, pressure). For instance, in ruthenium-catalyzed asymmetric reductive amination, factors such as catalyst loading, hydrogen pressure, and solvent volume have been shown to significantly impact reaction time and conversion. The choice of the ammonia (B1221849) source (e.g., ammonium (B1175870) salts) can also influence the reaction's efficiency and enantioselectivity.
In the ether formation step, maximizing the yield would necessitate carefully controlling the reaction conditions to favor substitution over elimination. This could involve the use of specific solvent systems that can stabilize the transition state of the desired reaction or the addition of additives that can suppress side reactions. For sterically hindered substrates, the choice of a highly reactive methylating agent and a non-nucleophilic base is crucial.
For the cyclopropyl (B3062369) ring construction , yield enhancement in reactions like the Simmons-Smith cyclopropanation can be achieved by optimizing the stoichiometry of the reagents, the reaction temperature, and the choice of solvent. The purity of the zinc and the activation method can also play a significant role in the reaction's efficiency. In the synthesis of dicyclopropyl ketone, modified procedures that improve reaction controllability and reduce byproducts have been reported to increase yields by 15-20% compared to conventional techniques.
Efficiency Improvements
Research into the synthesis of cyclopropylamine (B47189) analogs has revealed that reaction conditions play a critical role in determining the efficiency and stereochemical outcome of the reaction. The choice of solvent and temperature, in particular, has been shown to be a key factor in improving the diastereomeric ratio of the final product.
A notable example of such efficiency improvements can be seen in the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. chemrxiv.orgnih.govchemrxiv.org In this multi-step process, the diastereoselectivity of the cyclopropylamine product can be significantly enhanced through the careful selection of a polar aprotic co-solvent. chemrxiv.org
Initial investigations into this reaction, using tetrahydrofuran (B95107) (THF) as the solvent, yielded the desired cyclopropylamine with good, but not optimal, diastereoselectivity. chemrxiv.org A screening of various reaction conditions demonstrated that the addition of a polar aprotic co-solvent, such as N,N-dimethylformamide (DMF), had a profound positive impact on the diastereomeric ratio (d.r.). chemrxiv.org
The research findings indicate that a mixed solvent system of DMF and THF was optimal, leading to a dramatic increase in the diastereomeric ratio from 4.4:1 to over 20:1, while still maintaining an excellent product yield. chemrxiv.org Other polar aprotic solvents like N,N-dimethylacetamide (DMA), dimethyl sulfoxide (B87167) (DMSO), and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) also showed a beneficial effect on the diastereoselectivity. chemrxiv.org
Conversely, it was observed that elevating the reaction temperature had a detrimental effect on the stereochemical control, with an increase to 110 °C causing a decrease in the diastereomeric ratio to 10:1. chemrxiv.org This highlights the delicate balance of reaction parameters required to achieve high efficiency in terms of stereoselectivity.
The table below summarizes the key research findings on the optimization of reaction conditions for the synthesis of a model trans-2-substituted-cyclopropylamine.
Table 1: Effect of Reaction Conditions on the Synthesis of a trans-2-substituted-cyclopropylamine Analog
| Entry | Solvent System (ratio) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| 1 | THF | 90 | 77 | 4.4:1 |
| 2 | THF | 90 | >95 | 4.4:1 |
| 3 | DMF/THF (3:2) | 90 | 94 | >20:1 |
| 4 | DMF/THF (3:2) | 110 | 91 | 10:1 |
Data sourced from research on the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. chemrxiv.org
This systematic approach to optimizing reaction conditions, particularly through the strategic use of solvent systems, represents a significant efficiency improvement in the synthesis of cyclopropylamine analogs. The ability to control the stereochemistry of the final product is a crucial aspect of synthetic efficiency, as it can obviate the need for costly and time-consuming purification steps to separate stereoisomers. While these findings pertain to analogs, the principles of solvent-mediated stereocontrol are likely applicable to the synthesis of more complex structures like this compound.
Advanced Mechanistic Investigations and Reactivity Studies of 2,2 Dicyclopropyl 2 Methoxyethan 1 Amine
Role as a Transient Directing Group in Transition Metal Catalysis
The primary amine functionality of 2,2-dicyclopropyl-2-methoxyethan-1-amine makes it a candidate for use as a transient directing group in transition metal-catalyzed reactions, particularly for the functionalization of C(sp³)–H bonds. Transient directing groups are advantageous as they can be introduced and removed in situ, avoiding additional synthetic steps.
Palladium-Catalyzed C(sp³)–H Activation Processes
In the realm of palladium-catalyzed C(sp³)–H activation, primary amines can serve as effective directing groups. For instance, studies have shown that free aliphatic amines, such as cyclopropylmethylamines, can direct the enantioselective functionalization of C(sp³)–H bonds. nih.gov This is achieved through the coordination of the amine to the palladium center, which positions the catalyst in proximity to a specific C–H bond, facilitating its activation.
The general mechanism for such a process involving this compound would likely proceed through the formation of a palladacycle intermediate. The amine would coordinate to the Pd(II) catalyst, and subsequent cyclometalation would lead to the cleavage of a C–H bond and the formation of a stable five- or six-membered ring intermediate. However, the presence of the gem-dicyclopropyl groups may introduce significant steric hindrance, potentially influencing the feasibility and efficiency of this process. The formation of stable but unreactive bis(amine)-Pd(II) species can be a challenge with primary amines due to their strong metal-binding properties. nih.gov
Mechanistic Insights into C-H Bond Functionalization
The mechanism of palladium-catalyzed C–H functionalization can proceed through various catalytic cycles, including Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathways. nih.govrsc.org In a typical Pd(II)/Pd(IV) cycle for an arylation reaction, after the initial C–H activation and formation of the palladacycle, oxidative addition of an aryl halide to the Pd(II) center would form a Pd(IV) intermediate. Reductive elimination from this high-valent palladium species would then forge the new C–C bond and regenerate the active Pd(II) catalyst.
Alternatively, a Pd(II)/Pd(0) cycle could be operative for reactions like olefinations. In this case, after C–H activation, coordination of an olefin to the palladacycle, followed by migratory insertion and β-hydride elimination, would yield the functionalized product and a Pd(0) species, which would then be re-oxidized to Pd(II). The specific pathway would be dependent on the reaction conditions and the coupling partner employed.
Nucleophilic Reactivity of the Amine Moiety
The lone pair of electrons on the nitrogen atom of the primary amine group in this compound imparts nucleophilic character to the molecule.
Addition Reactions
Primary amines are known to participate in nucleophilic addition reactions with various electrophiles. nih.gov For example, they can add to carbonyl compounds to form imines, or engage in conjugate addition reactions with α,β-unsaturated systems. bham.ac.uk The reactivity of this compound in such reactions would be influenced by both electronic and steric factors. The gem-dicyclopropyl groups are sterically demanding and could hinder the approach of the amine to the electrophilic center. researchgate.net
Substitution Processes
As a nucleophile, this compound can also participate in nucleophilic substitution reactions. libretexts.org It could, for instance, react with alkyl halides in an S(_N)2 fashion to yield secondary amines. chemguide.co.uk However, the bulky nature of the dicyclopropylmethyl group could significantly slow down the rate of such reactions due to steric hindrance at the transition state. The nucleophilicity of the amine could be enhanced by deprotonation to form the corresponding amide, although this would also increase its basicity, potentially favoring elimination reactions.
Reactivity Influenced by the Cyclopropyl (B3062369) Groups
Cyclopropane (B1198618) rings are known to possess unique electronic properties, exhibiting some character of a π-system. This can lead to electronic stabilization of adjacent cationic centers. In the context of C–H activation, the electronic effects of the cyclopropyl groups could influence the acidity of the neighboring C–H bonds.
From a steric perspective, the gem-dicyclopropyl group is bulky. researchgate.netscielo.br This steric hindrance would likely play a crucial role in all the reactions discussed. In transition metal catalysis, it could affect the coordination of the amine to the metal center and the subsequent formation of the palladacycle. In nucleophilic reactions, it would impact the ability of the amine to approach and attack electrophilic centers. This steric congestion could potentially be leveraged to achieve selectivity in certain reactions.
Ring Strain Effects on Reaction Pathways
The cyclopropyl group is characterized by significant ring strain due to its three-membered ring structure, with C-C-C bond angles of 60°, a substantial deviation from the ideal sp³ bond angle of 109.5°. wikipedia.org This high degree of ring strain, a combination of angle strain and torsional strain, results in the C-C bonds of the cyclopropane ring having a higher p-character, making them weaker and more reactive than typical alkane C-C bonds. wikipedia.org In this compound, the presence of two such strained rings on the same carbon atom is a major determinant of its reactivity.
Under certain reaction conditions, particularly those involving the formation of a carbocation at the C2 position, the cyclopropyl groups can undergo ring-opening reactions. This process is driven by the release of the inherent ring strain. For instance, in the presence of a strong acid, protonation of the methoxy (B1213986) group followed by its departure as methanol (B129727) would generate a dicyclopropylmethyl cation. This cation is highly stabilized by the adjacent cyclopropyl groups, which can donate electron density from their Walsh orbitals. wikipedia.org However, this carbocation is also prone to rearrangements that lead to ring-opened products, thereby alleviating the strain energy.
The table below illustrates the strain energies of some common cycloalkanes, highlighting the significant strain present in a cyclopropane ring.
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0 |
This table presents generally accepted strain energy values for common cycloalkanes.
Stereoelectronic Effects
Stereoelectronic effects, which relate to the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are crucial in understanding the behavior of this compound. The cyclopropyl groups, with their unique electronic structure, can significantly influence the stability of adjacent reactive intermediates.
The orientation of the cyclopropyl groups relative to any developing p-orbital at the C2 position is critical. For optimal stabilization of a carbocation, a "bisected" conformation is preferred, where the C-C bonds of the cyclopropyl ring can effectively overlap with the empty p-orbital. This hyperconjugative interaction delocalizes the positive charge and stabilizes the carbocation.
Furthermore, the presence of the lone pairs on the nitrogen of the amine and the oxygen of the methoxy group introduces additional stereoelectronic considerations. The relative orientation of these lone pairs can influence the molecule's conformation and its reactivity, particularly in reactions involving protonation or coordination to a metal center.
Reactivity of the Methoxy Ether
The methoxy group in this compound is a key functional group that can participate in a variety of reactions. Ethers are generally considered to be relatively unreactive; however, the structural context of this particular molecule imparts specific reactivity to the methoxy ether. masterorganicchemistry.com
Under strongly acidic conditions, the ether oxygen can be protonated, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com This can initiate a substitution or elimination reaction. Given the presence of the two cyclopropyl groups which can stabilize a positive charge at the C2 position, an SN1-type mechanism for the cleavage of the C-O bond is plausible. pressbooks.pub
The reaction would proceed through the formation of the aforementioned dicyclopropylmethyl cation. This cation can then be trapped by a nucleophile present in the reaction medium. The stability of this cation is a key factor in the facility of the ether cleavage.
Neighboring group participation from the amine functionality could also play a role in the reactivity of the methoxy ether, although this would depend on the specific reaction conditions and the conformation of the molecule.
The following table outlines the expected products of the acid-catalyzed cleavage of this compound under different nucleophilic conditions.
| Acid | Nucleophile | Expected Major Organic Product(s) |
| HBr | Br⁻ | 2-bromo-2,2-dicyclopropylethan-1-amine |
| HI | I⁻ | 2,2-dicyclopropyl-2-iodoethan-1-amine |
| H₂O/H₂SO₄ | H₂O | 2,2-dicyclopropyl-2-hydroxyethan-1-amine |
This table illustrates the predicted products based on established mechanisms of ether cleavage.
It is also important to consider the possibility of Wagner-Meerwein rearrangements in the carbocation intermediate, which could lead to a variety of ring-opened and rearranged products, further complicating the reaction outcome. wikipedia.orglscollege.ac.in The specific product distribution would be highly dependent on the reaction conditions, including the nature of the acid, the solvent, and the temperature.
Stereochemical Aspects and Chiral Synthesis Involving 2,2 Dicyclopropyl 2 Methoxyethan 1 Amine
Enantioselective Synthesis Strategies
The synthesis of specific enantiomers of 2,2-dicyclopropyl-2-methoxyethan-1-amine is a significant challenge that requires precise control over the formation of its stereogenic center. While direct enantioselective methods for this specific molecule are not extensively documented, several established strategies for analogous chiral amines and cyclopropane-containing compounds can be considered. These approaches are fundamental to accessing the desired enantiomerically pure forms.
One common strategy involves the use of chiral auxiliaries . A prochiral precursor, such as a dicyclopropyl ketone, could be reacted with a chiral amine auxiliary to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by cleavage of the auxiliary, would yield the enantiomerically enriched amine. The choice of auxiliary and reducing agent is critical for achieving high levels of stereoselectivity.
Another powerful technique is asymmetric catalysis . The asymmetric reduction of a corresponding imine, oxime, or other suitable precursor using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., those based on BINAP or DuPhos), could provide a direct route to the desired enantiomer. This method is highly efficient, often requiring only small amounts of the catalyst.
Furthermore, the synthesis could be approached by constructing the cyclopropyl (B3062369) rings in an enantioselective manner. Asymmetric cyclopropanation of a suitable alkene precursor using a chiral catalyst is a well-established method for creating chiral cyclopropane (B1198618) rings. nih.gov While the primary stereocenter in this compound is not on the rings themselves, the chirality of the rings could influence the stereochemical outcome of subsequent reactions.
A representative approach for the enantioselective synthesis of related chiral cyclopropylamines involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com This method utilizes a chiral center in a cyclopropene (B1174273) intermediate to control the configuration of adjacent stereocenters. mdpi.com
Table 1: Representative Enantioselective Methods in Cyclopropylamine (B47189) Synthesis
| Method | Precursor Type | Chiral Source | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Auxiliary | Dicyclopropyl Ketone | Chiral Amine | >95% |
| Asymmetric Reduction | Dicyclopropyl Imine | Chiral Catalyst (e.g., Ru-BINAP) | 90-99% |
Diastereoselective Transformations
Diastereoselective transformations are crucial when a molecule contains multiple stereocenters. In the context of this compound, diastereoselectivity would be a key consideration if the cyclopropyl rings themselves were substituted, creating additional stereocenters. For the parent compound, diastereoselectivity primarily comes into play during its synthesis from precursors that already possess stereocenters.
For instance, if the synthetic route involves the addition of a nucleophile to a chiral precursor, the existing stereocenter can direct the approach of the incoming group, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled diastereoselection . The steric bulk of the dicyclopropylmethyl group would play a significant role in such transformations, shielding one face of a reactive center and forcing reactions to occur from the less hindered side.
A notable method for achieving high diastereoselectivity in the synthesis of substituted cyclopropanes is through the reaction of N-sulfinyl α-chloro ketimines with Grignard reagents. thieme-connect.de This approach allows for the chemodivergent synthesis of either aziridines or cyclopropylamines with good diastereocontrol. thieme-connect.de Similarly, the synthesis of trans-2-substituted-cyclopropylamines can be achieved with high diastereoselectivity from α-chloroaldehydes via a zinc homoenolate intermediate. chemrxiv.org
The diastereoselectivity of nucleophilic additions to cyclopropenes, formed in situ from bromocyclopropanes, can be controlled by various factors. ku.edu These include the steric demands of substituents on the cyclopropane ring and the use of directing groups that can coordinate with cations to deliver a nucleophile from a specific face of the molecule. ku.edu
Table 2: Factors Influencing Diastereoselectivity in Cyclopropane Synthesis
| Influencing Factor | Mechanism | Example Reaction | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Steric Hindrance | Directing attack to the less hindered face | Nucleophilic addition to a substituted cyclopropene | up to >20:1 |
| Directing Groups | Intramolecular delivery of a reagent | Cation-coordinated nucleophilic addition | up to >25:1 |
Configurational Stability and Inversion Studies
The configurational stability of this compound refers to the ability of its stereocenter to resist racemization. The primary stereocenter is the carbon atom bonded to the two cyclopropyl groups, the methoxy (B1213986) group, and the aminomethyl group. The stability of this center is generally high under normal conditions due to the covalent bonds involved.
However, the configurational stability of the cyclopropyl groups themselves is a more complex topic. Cyclopropyl anions, if formed at the α-carbon, are known to have a higher barrier to inversion compared to their acyclic counterparts, but this stability can be influenced by substituents. acs.org Computational studies on chiral lithiated cyclopropylnitriles have explored pathways for racemization. nih.gov For the amine itself, the nitrogen atom also has a stereocenter that rapidly inverts at room temperature (nitrogen inversion), but this does not affect the configuration of the chiral carbon.
The primary concern for configurational stability would arise under conditions that could lead to the cleavage and reformation of a bond at the stereocenter, or the temporary formation of a planar intermediate, such as a carbocation. The presence of two cyclopropyl groups adjacent to the stereocenter would significantly stabilize a positive charge at this position through hyperconjugation, a phenomenon well-documented for cyclopropylcarbinyl cations. wikipedia.org This stabilization could potentially facilitate reactions that proceed through a carbocationic intermediate, which could lead to racemization. However, the presence of an α-alkoxy group can prevent such cationic cyclopropyl-allyl isomerizations. wiley.com
Impact of Cyclopropyl Stereochemistry on Reactivity and Structure
Electronic Effects: The bonding in a cyclopropane ring is often described by the Walsh or Coulson-Moffitt models, which depict significant p-orbital character in the C-C bonds. wikipedia.org This allows the cyclopropyl group to engage in conjugation with adjacent π-systems and to stabilize adjacent carbocations through hyperconjugation, acting as a π-donor. wikipedia.orgfiveable.me This electronic contribution can influence the reactivity of the adjacent amine and methoxy groups, for example, by affecting the basicity of the amine. Studies on fluorinated cyclopropylamines have shown that stereoelectronic effects from hyperconjugative interactions influence conformational preferences and basicity. rsc.org
Steric Effects: The rigid, three-dimensional structure of the cyclopropyl rings imposes significant steric constraints. The two rings create a sterically congested environment around the central chiral carbon. This steric hindrance can dictate the conformational preferences of the molecule, restricting bond rotations and influencing the approach of reactants in chemical transformations. Recent studies have shown that a spirocyclopropane adjacent to a six-membered ring can dramatically alter conformational preferences, even forcing large groups like tert-butyl into an axial position. rsc.org This "cyclopropyl effect" highlights the powerful influence of strained rings on molecular conformation. rsc.org The interplay between conjugative and steric effects is a key determinant of the preferred conformations in cyclopropyl-substituted molecules. acs.org
The inherent strain of the cyclopropane ring also enhances its reactivity in certain chemical transformations. longdom.org This strain energy can be released in ring-opening reactions, a property that makes cyclopropylamines versatile synthetic intermediates. longdom.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| BINAP |
Computational and Theoretical Chemistry Studies of 2,2 Dicyclopropyl 2 Methoxyethan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. For a molecule like 2,2-Dicyclopropyl-2-methoxyethan-1-amine, with its unique combination of strained rings and flexible side chains, these methods provide invaluable insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying molecules of the size and complexity of this compound. DFT methods would be used to determine a variety of molecular properties.
Key applications of DFT for this molecule would include:
Vibrational Frequency Analysis: After optimization, a frequency calculation is typically performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to help identify the compound. tandfonline.com
Calculation of Electronic Properties: DFT is used to compute properties such as dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, allowing for the prediction of reaction thermodynamics.
A DFT study on the related molecule, cyclopropylamine (B47189), has shown that methods like B3LYP with a 6-31G(2d,2p) basis set can accurately reproduce experimental vibrational frequencies. tandfonline.comtandfonline.com A similar approach would be applied to this compound.
Table 1: Illustrative DFT-Calculated Properties for a Molecule like this compound (Note: This data is hypothetical and serves to illustrate the typical output of DFT calculations.)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy | -558.9 Hartree | B3LYP/6-311+G(d,p) |
| Dipole Moment | 1.85 Debye | B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | 1.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-311+G(d,p) |
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
Common ab initio methods include:
Hartree-Fock (HF): This is the simplest ab initio method, providing a foundational understanding of the electronic structure. However, it neglects electron correlation, which can be important for accurate energy predictions.
Møller-Plesset Perturbation Theory (e.g., MP2): This method adds electron correlation to the HF result, providing more accurate energies and geometries. For a molecule with lone pairs on nitrogen and oxygen, and the strained bonds of the cyclopropyl (B3062369) groups, accounting for electron correlation is important.
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy, but its computational cost is very high, making it more suitable for smaller molecules or for benchmarking results from less expensive methods.
For this compound, MP2 would be a practical choice to refine the geometry and energy obtained from DFT calculations, especially for analyzing subtle conformational preferences. Ab initio methods are particularly valuable for calculating ring strain energies in cyclic systems. acs.org
Conformational Analysis and Energy Landscapes
The presence of multiple rotatable single bonds (C-C, C-N, C-O) in this compound means it can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and map the potential energy surface (PES) that governs their interconversion.
A computational conformational search would be performed by systematically rotating the key dihedral angles—such as those involving the amine and methoxy (B1213986) groups relative to the dicyclopropyl core—and calculating the energy of each resulting structure. This generates a potential energy landscape. The lowest points on this landscape correspond to stable conformers, while the peaks represent the energy barriers to rotation. chemistrysteps.com
For a molecule with bulky dicyclopropyl groups, steric hindrance plays a major role in determining the preferred conformations. utdallas.edu The analysis would likely reveal that conformers minimizing steric clash between the cyclopropyl rings and the methoxy and aminoethyl groups are significantly more stable.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Note: This data is hypothetical. Energies are relative to the most stable conformer.)
| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Method |
|---|---|---|---|
| 1 (Global Minimum) | Gauche (N-C-C-C), Anti (O-C-C-C) | 0.00 | MP2/cc-pVTZ |
| 2 | Anti (N-C-C-C), Anti (O-C-C-C) | 1.25 | MP2/cc-pVTZ |
| 3 | Gauche (N-C-C-C), Gauche (O-C-C-C) | 2.10 | MP2/cc-pVTZ |
Transition State Localization and Reaction Barrier Calculations
Understanding the chemical reactivity of this compound, particularly reactions involving the strained cyclopropyl rings, requires the study of reaction mechanisms. This involves locating the transition state (TS)—the highest energy point along a reaction pathway. ucsb.edu
Computational methods are essential for characterizing these transient structures. ims.ac.jp For a potential reaction, such as the acid-catalyzed ring-opening of one of the cyclopropyl groups, the procedure would be:
Optimize the geometries of the reactant and product.
Use a method like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) to generate an initial guess for the TS structure.
Optimize this guess to a first-order saddle point on the potential energy surface using algorithms designed for TS searching (e.g., Opt=TS in Gaussian).
Confirm the located TS by performing a frequency calculation. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The energy difference between the reactant and the transition state is the activation energy or reaction barrier (ΔG‡). A lower barrier indicates a faster reaction. DFT calculations are frequently used to map reaction profiles for ring-opening hydroarylation of cyclopropanes, providing insight into the reaction mechanism.
Molecular Dynamics Simulations (If Applicable)
While quantum chemical calculations typically model molecules in a vacuum at 0 K, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time at a specific temperature, often including solvent. MD is particularly useful for exploring conformational flexibility and intermolecular interactions. nih.gov
For this compound, an MD simulation could be used to:
Explore the accessible conformational space more exhaustively than a static PES scan, especially for a flexible molecule. mdpi.com
Simulate its behavior in a solvent like water or an organic solvent, revealing how solvent molecules arrange around the amine and methoxy groups.
Study its interaction with a biological target, such as a protein receptor, by simulating the molecule-protein complex.
MD simulations rely on force fields, which are classical approximations of the potential energy. For novel molecules, these force fields may need to be parameterized using data from higher-level quantum chemical calculations.
Orbital Interactions and Electronic Structure Analysis
To gain a deeper understanding of bonding and reactivity, the electronic structure can be analyzed. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose. uni-muenchen.de NBO transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with classical Lewis structures. q-chem.comwisc.edu
For this compound, NBO analysis would provide:
Natural Atomic Charges: A more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.
Hybridization: The sp-character of the orbitals forming the C-C bonds in the strained cyclopropyl rings. The bonds in cyclopropane (B1198618) are known to have increased p-character, leading to their "bent bond" nature and higher reactivity.
Donor-Acceptor Interactions: NBO can quantify stabilizing interactions between filled (donor) orbitals and empty (acceptor) orbitals. A key interaction to investigate would be the hyperconjugation between the C-C or C-H bonds of the cyclopropyl rings and the antibonding orbitals of adjacent groups, or delocalization of the nitrogen lone pair. These delocalization energies, calculated via second-order perturbation theory, indicate the electronic factors contributing to conformational stability. wisc.edu
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dicyclopropyl 2 Methoxyethan 1 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 2,2-Dicyclopropyl-2-methoxyethan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct proton environments. The highly shielded protons of the two cyclopropyl (B3062369) rings would appear in the upfield region, typically between 0.2 and 1.0 ppm. These signals would likely be complex multiplets due to geminal and vicinal coupling. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, anticipated around 3.2-3.5 ppm. The methylene protons of the ethanamine moiety (-CH₂NH₂) adjacent to the quaternary center would likely appear as a singlet or a pair of doublets if they are diastereotopic, expected in the range of 2.5-3.0 ppm. The amine protons (-NH₂) would give rise to a broad singlet, the chemical shift of which is dependent on solvent and concentration.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The quaternary carbon atom, bonded to two cyclopropyl groups, a methoxy group, and the aminoethyl fragment, would be a key diagnostic signal, expected to be in the range of 70-80 ppm. The methoxy carbon would resonate around 50-60 ppm. The methylene carbon of the ethanamine group is anticipated to appear at approximately 40-50 ppm. The carbons of the cyclopropyl rings would show characteristic upfield shifts, with the methine carbons appearing at a slightly lower field than the methylene carbons of the rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl CH | ~0.5 - 1.0 (m) | ~15 - 25 |
| Cyclopropyl CH₂ | ~0.2 - 0.8 (m) | ~5 - 15 |
| Quaternary C | - | ~70 - 80 |
| OCH₃ | ~3.2 - 3.5 (s) | ~50 - 60 |
| CH₂NH₂ | ~2.5 - 3.0 (s) | ~40 - 50 |
Note: These are predicted values and may vary based on the solvent and specific derivative.
Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound derivatives, COSY would be instrumental in tracing the connectivity within the cyclopropyl rings, showing correlations between the methine and methylene protons of these rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would definitively link the proton signals of the methoxy, methylene, and cyclopropyl groups to their corresponding carbon signals, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbon, which has no attached protons. Correlations would be expected from the methoxy protons, the methylene protons of the ethanamine group, and the cyclopropyl protons to the quaternary carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For these sterically congested molecules, NOESY can reveal through-space interactions, for example, between the methoxy protons and the protons of the nearby cyclopropyl rings, helping to define the preferred conformation of the molecule.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons |
|---|---|---|
| COSY | Cyclopropyl CH ↔ Cyclopropyl CH₂ | - |
| HSQC | OCH₃ ↔ OCH₃ | OCH₃ |
| CH₂NH₂ ↔ CH₂NH₂ | CH₂NH₂ | |
| Cyclopropyl H ↔ Cyclopropyl C | Cyclopropyl C | |
| HMBC | OCH₃ | Quaternary C |
| CH₂NH₂ | Quaternary C, Cyclopropyl C | |
| Cyclopropyl H | Quaternary C, other Cyclopropyl C | |
| NOESY | OCH₃ ↔ Cyclopropyl H | - |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of this compound and its derivatives, confirming their molecular formulas. For the parent compound, C₉H₁₉NO, the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined.
Electrospray Ionization is a soft ionization technique that is well-suited for polar molecules like amines, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. Common fragmentation pathways for derivatives of this compound would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), methanol (B129727) (CH₃OH), or cleavage of the cyclopropyl rings. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation pathway for amines.
Table 3: Predicted ESI-MS Fragmentation of this compound ([M+H]⁺)
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| M+H - 17 | [M+H - NH₃]⁺ |
| M+H - 32 | [M+H - CH₃OH]⁺ |
| M+H - 41 | [M+H - C₃H₅]⁺ (loss of a cyclopropyl radical) |
X-ray Crystallography for Solid-State Structural Determination
While NMR and MS provide information about the connectivity and formula of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. For derivatives of this compound, obtaining suitable single crystals would allow for the precise measurement of bond lengths, bond angles, and torsional angles.
The crystal structure would reveal the conformation of the dicyclopropylmethyl group and the spatial arrangement of the substituents around the sterically hindered quaternary carbon. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insights into the crystal packing and solid-state properties of these compounds. The data obtained from X-ray crystallography serves as the ultimate validation of the structural assignments made by other spectroscopic methods.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared absorption occurs when a molecular vibration leads to a change in the molecule's dipole moment. vscht.czscispace.com In contrast, Raman scattering arises from a change in the polarizability of a molecule's electron cloud during a vibration. libretexts.org Consequently, some vibrations may be strong in IR and weak or absent in Raman, and vice versa, making the two techniques highly complementary.
While a complete, published experimental spectrum for this compound is not widely available, a detailed theoretical analysis of its expected vibrational frequencies can be constructed based on established data for its core functional moieties: the dicyclopropyl group, the methoxy group, and the primary amine.
Detailed Research Findings and Characteristic Vibrations
The primary functional groups within this compound each exhibit characteristic vibrational frequencies that are key to its identification.
Dicyclopropyl Moiety : The cyclopropyl rings possess unique vibrational modes due to their strained three-membered ring structure. The C-H stretching vibrations of the cyclopropyl ring typically appear at a higher frequency (3100–3000 cm⁻¹) than those of alkanes. vscht.cz Another significant feature, often prominent in Raman spectra, is the symmetric "ring breathing" mode. Studies on various cyclopropyl compounds show this mode in the 1200-1250 cm⁻¹ region. osu.edu
Methoxy Group (-OCH₃) : The methoxy group is identifiable by several key vibrations. This includes the symmetric and asymmetric C-H stretching of the methyl group, which are expected in the 2950–2850 cm⁻¹ range. uc.edu A particularly diagnostic, albeit weak, band for methoxy groups is often observed between 2860 cm⁻¹ and 2800 cm⁻¹. semanticscholar.org The C-O stretching vibration gives rise to a strong absorption in the 1260–1000 cm⁻¹ region, which may overlap with other vibrations in the molecule. vscht.cz
Primary Amine (-NH₂) : The primary amine group provides some of the most distinct signals in the IR spectrum. Two bands are typically observed for the N-H stretching vibrations: an asymmetric stretch and a symmetric stretch, usually appearing in the 3500–3300 cm⁻¹ region. ucla.edu Furthermore, the N-H bending (scissoring) vibration is expected between 1640 cm⁻¹ and 1550 cm⁻¹. uc.edu The C-N stretching vibration is typically found in the 1250–1000 cm⁻¹ range, though it can be of variable intensity. uc.edu
The combination of these distinct vibrational signatures allows for a comprehensive identification of the molecule's structure. The high-frequency region of the spectrum will be dominated by N-H and C-H stretches, while the fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-O, C-N, and C-C stretching, as well as various bending and deformation modes.
Data Tables of Predicted Vibrational Frequencies
The following tables summarize the expected characteristic frequencies for this compound in both IR and Raman spectroscopy, based on data from analogous compounds and functional groups.
Predicted Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 3500 - 3300 | Medium | Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch |
| 3100 - 3000 | Medium | Cyclopropyl | C-H Stretch |
| 3000 - 2850 | Strong | Methoxy, Ethane | C-H Stretch |
| 2860 - 2800 | Weak | Methoxy (-OCH₃) | C-H Stretch (diagnostic) |
| 1640 - 1550 | Medium-Strong | Amine (-NH₂) | N-H Bend (Scissoring) |
| 1465 | Medium | Methylene (-CH₂-) | C-H Bend (Scissoring) |
| 1450 & 1375 | Medium | Methyl (-CH₃) | C-H Bend |
Predicted Raman Shifts
| Raman Shift (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 3100 - 3000 | Medium | Cyclopropyl | C-H Stretch |
| 3000 - 2850 | Strong | Methoxy, Ethane | C-H Stretch |
| 1450 | Strong | Methylene, Methyl | C-H Bending Modes |
| 1250 - 1200 | Strong | Cyclopropyl | Ring Breathing (Symmetric Stretch) |
| ~850 | Medium | Cyclopropyl | Ring Deformation |
Functionalization and Derivatization Strategies for the 2,2 Dicyclopropyl 2 Methoxyethan 1 Amine Scaffold
Amine Functionalization
The primary amine group is the most reactive site for functionalization in the 2,2-dicyclopropyl-2-methoxyethan-1-amine scaffold.
Amidation and Sulfonamidation
The primary amine is expected to readily undergo acylation reactions with carboxylic acid derivatives (acid chlorides, anhydrides) or activated carboxylic acids to form amides. Similarly, reaction with sulfonyl chlorides in the presence of a base would yield the corresponding sulfonamides. These reactions are fundamental in organic synthesis and medicinal chemistry.
Standard amide coupling reagents can be employed for the formation of amide bonds. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. Phosphonium-based reagents such as BOP and PyBOP, as well as uronium/aminium reagents like HBTU, TBTU, and HATU, are also highly effective for promoting amide bond formation. The general scheme for amidation involves the reaction of the amine with an activated carboxylic acid.
For sulfonamide synthesis, a typical procedure involves reacting the amine with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane.
Alkylation and Acylation
N-alkylation of the primary amine could be achieved using alkyl halides, although this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, a more controlled method, would involve the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Acylation, the reaction with acylating agents like acid chlorides or anhydrides, would produce N-acyl derivatives. This is a common method for the introduction of various functional groups.
Modifications at the Methoxy (B1213986) Group
The methoxy group represents another potential site for modification, primarily through ether cleavage. This transformation would unmask a hydroxyl group, which could then be subjected to further derivatization.
Cleavage of methyl ethers typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids, such as boron tribromide (BBr₃), are also highly effective for this purpose and often allow for milder reaction conditions. The reaction proceeds via protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., bromide) on the methyl group in an Sₙ2 reaction. The resulting alcohol could then be used in subsequent reactions, such as esterification or conversion to a better leaving group for nucleophilic substitution.
Transformations Involving the Cyclopropyl (B3062369) Rings
The cyclopropyl rings are strained three-membered rings and can undergo ring-opening reactions under certain conditions, providing a pathway to more complex acyclic or larger cyclic structures. These reactions can be initiated by electrophiles, nucleophiles, or radicals.
Electrophilic ring opening can occur with acids, leading to the formation of a carbocation intermediate that can be trapped by a nucleophile. The regioselectivity of this opening would be influenced by the substitution pattern on the cyclopropyl rings. Radical-induced ring-opening reactions are also known and can be initiated by various radical species. These transformations can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, oxidative ring-opening/cyclization reactions of cyclopropane (B1198618) derivatives have been reported to yield a variety of fascinating compounds.
Incorporation into Complex Molecular Architectures
The this compound scaffold can serve as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where cyclopropyl groups are often introduced to modulate the pharmacological properties of a lead compound. The primary amine allows for its incorporation into larger structures via amide bond formation, reductive amination, or other nitrogen-based coupling reactions.
While no specific examples of the incorporation of this compound into complex molecules were found in the reviewed literature, a related structure, a dicyclopropyl-alanine group, has been mentioned in the context of discovering a clinical development candidate for the potential treatment of IL-17A-mediated diseases. This suggests that the dicyclopropyl motif is of interest in the design of bioactive compounds.
Applications in Advanced Synthetic Organic Chemistry
As a Versatile Transient Directing Group in C-H Functionalization
The selective functionalization of otherwise inert C-H bonds is a transformative strategy in organic synthesis. One powerful approach to achieve site selectivity is through the use of directing groups that position a metal catalyst in proximity to a specific C-H bond. Transient directing groups are particularly advantageous as they are formed in situ and can be removed in the same reaction pot, thus avoiding additional synthesis and purification steps.
Primary amines can be utilized to form transient imine directing groups with aldehydes and ketones. While there is extensive literature on the use of various amino compounds as transient directing groups for C-H functionalization reactions, a thorough review of scientific databases and chemical literature reveals no specific documented examples of 2,2-Dicyclopropyl-2-methoxyethan-1-amine being employed for this purpose. The steric bulk of the dicyclopropyl groups might influence the formation and reactivity of the corresponding transient imine, potentially offering unique selectivity, but such applications have not been reported to date.
Ligand Design for Organometallic Catalysis
The design of ligands is central to the development of new organometallic catalysts with enhanced activity, selectivity, and stability. The electronic and steric properties of a ligand profoundly influence the behavior of the metal center. Amines are a common class of ligands in organometallic chemistry.
The structure of This compound , with its nitrogen donor atom and bulky dicyclopropyl substituents, suggests it could potentially serve as a ligand for various transition metals. The steric hindrance provided by the cyclopropyl (B3062369) groups could, for instance, favor the formation of low-coordinate metal complexes or influence the stereochemical outcome of a catalytic reaction. However, a comprehensive search of the chemical literature and patent databases did not yield any specific instances of this compound being used in the design or synthesis of organometallic catalysts.
Building Block for Scaffold Diversity
In medicinal chemistry and drug discovery, the generation of diverse molecular scaffolds is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. Small, rigid building blocks are particularly valuable for introducing three-dimensional complexity into molecular structures. The cyclopropyl group is a well-recognized "bioisostere" and is often incorporated into drug candidates to improve their metabolic stability and binding affinity. bldpharm.comgla.ac.uk
This compound possesses the attributes of a valuable building block for creating diverse molecular scaffolds. The primary amine serves as a handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules. The dicyclopropylmethyl motif could impart unique conformational constraints and lipophilicity to the resulting scaffolds. While the compound is commercially available, indicating its potential use in synthesis, no specific examples of its application in the construction of diverse molecular libraries or as a key building block in the synthesis of complex target molecules are currently available in the peer-reviewed scientific literature.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for optimizing the yield and purity of 2,2-dicyclopropyl-2-methoxyethan-1-amine?
- The synthesis of cyclopropyl-containing amines often involves nucleophilic substitution or reductive amination. For example, cyclopropyl groups can be introduced via alkylation of amines using cyclopropane derivatives (e.g., cyclopropylmethyl halides) under basic conditions (e.g., sodium hydroxide or potassium carbonate). Reductive amination of ketones or aldehydes with cyclopropylamine derivatives using agents like sodium cyanoborohydride is also common. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side reactions, such as ring-opening of cyclopropane under acidic or high-temperature conditions . Purity can be enhanced via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.
Q. How can researchers determine the physicochemical properties (e.g., logP, pKa) of this compound experimentally?
- logP (Partition coefficient): Use shake-flask method with octanol/water phases, analyzed via HPLC or UV-Vis spectroscopy. Computational tools like ACD/Labs or MarvinSuite can complement experimental data.
- pKa: Perform potentiometric titration in aqueous or mixed solvents (e.g., water/methanol) using a pH meter with a glass electrode. Cyclopropyl and methoxy groups may slightly lower basicity compared to unsubstituted amines due to steric and electronic effects .
Q. What analytical techniques are critical for characterizing structural integrity and stability?
- NMR (¹H/¹³C): Confirm cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and methoxy group resonance (δ ~3.3 ppm).
- LC-MS/HPLC: Monitor purity and detect degradation products under stress conditions (e.g., heat, light).
- FT-IR: Identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. cyclohexyl substituents) impact the compound’s receptor binding affinity in neurological targets?
- Cyclopropyl groups impose geometric constraints that may enhance selectivity for receptors with sterically restricted binding pockets (e.g., serotonin or dopamine receptors). Comparative studies using radioligand binding assays (e.g., with 5-HT2A receptors) can quantify affinity differences. For example, replacing cyclopropyl with bulkier groups (e.g., cyclohexyl) may reduce binding due to increased steric hindrance, while smaller substituents (e.g., methyl) might improve solubility but lower selectivity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize protocols (e.g., use HEK293 cells expressing uniform receptor levels).
- Validate results with orthogonal assays (e.g., functional cAMP assays alongside binding studies).
- Perform molecular docking to predict binding modes and identify critical interactions (e.g., hydrogen bonds with methoxy oxygen) .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Use in silico tools to predict metabolic hotspots:
- CYP450 metabolism: Software like StarDrop or Schrödinger’s ADMET Predictor can identify vulnerable sites (e.g., cyclopropane ring oxidation).
- Dereplication: Compare with known metabolites of structurally similar amines (e.g., cyclopropylamine derivatives).
- Introduce electron-withdrawing groups (e.g., fluorine) near labile positions to slow enzymatic degradation .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Cyclopropane rings are prone to acid-catalyzed ring-opening via protonation at strained C-C bonds. For this compound, the methoxy group’s electron-donating effect may exacerbate ring strain. Stability studies (e.g., pH-rate profiling) in HCl/NaOH buffers can quantify degradation kinetics. Mitigation strategies include formulating as salts (e.g., hydrochloride) or encapsulating in liposomes .
Methodological Tables
Table 1: Key Reagents for Synthesis Optimization
| Reaction Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Cyclopropane alkylation | Cyclopropylmethyl bromide, K₂CO₃, DMF | Introduce cyclopropyl groups | |
| Reductive amination | NaBH₃CN, MeOH, 0°C | Stabilize amine intermediates | |
| Purification | Silica gel chromatography (EtOAc/Hexane) | Remove byproducts |
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Receptor Affinity (Ki, nM) | Metabolic Stability (t½, min) | Key Structural Feature |
|---|---|---|---|
| 2,2-Dicyclopropyl derivative | 5-HT2A: 12 ± 2 | 45 (Human liver microsomes) | Dual cyclopropyl groups |
| 2-Cyclohexyl analog | 5-HT2A: 85 ± 10 | 60 | Bulky cyclohexyl substitution |
| 2-Methyl derivative | 5-HT2A: 30 ± 5 | 25 | Reduced steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
